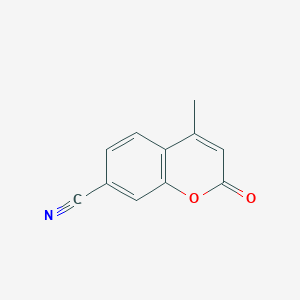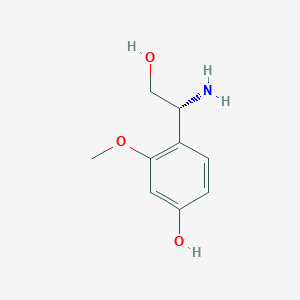
N-(4-(chloromethyl)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(chloromethyl)phenyl)nicotinamide is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of a nicotinoyl group attached to an aminobenzyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(chloromethyl)phenyl)nicotinamide typically involves the reaction of 4-aminobenzyl chloride with nicotinic acid or its derivatives. One common method is the acylation of 4-aminobenzyl chloride using nicotinoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-(chloromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Hydrolysis: The compound can be hydrolyzed to yield 4-nicotinoylaminobenzyl alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Hydrolysis: Formation of 4-nicotinoylaminobenzyl alcohol.
科学研究应用
N-(4-(chloromethyl)phenyl)nicotinamide has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Material Science: Utilized in the preparation of functionalized materials for various applications.
作用机制
The mechanism of action of N-(4-(chloromethyl)phenyl)nicotinamide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The nicotinoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
4-Aminobenzyl chloride: Lacks the nicotinoyl group, making it less versatile in certain synthetic applications.
Nicotinoyl chloride: Used primarily as an acylating agent, without the benzyl chloride moiety.
4-Nitrobenzyl chloride: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.
Uniqueness
N-(4-(chloromethyl)phenyl)nicotinamide is unique due to the presence of both the nicotinoyl and benzyl chloride functionalities, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel compounds with diverse applications.
属性
分子式 |
C13H11ClN2O |
|---|---|
分子量 |
246.69 g/mol |
IUPAC 名称 |
N-[4-(chloromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17) |
InChI 键 |
CEYUUSMTAFKKML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-](/img/structure/B8507627.png)

![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)





![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)




